

Spectral Analysis of 1,8-Dimethoxyanthraquinone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,8-Dimethoxyanthraquinone

Cat. No.: B191110

[Get Quote](#)

For researchers, scientists, and professionals in drug development, a thorough understanding of the spectral characteristics of key organic compounds is paramount. This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectral data for **1,8-dimethoxyanthraquinone**, a significant anthraquinone derivative.

Summary of Spectral Data

The following tables summarize the key spectral data for **1,8-dimethoxyanthraquinone**, providing a quick reference for its characteristic spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR (in CDCl₃)

Carbon Atom	Chemical Shift (δ) ppm
C-1, C-8	159.2
C-2, C-7	120.3
C-3, C-6	134.9
C-4, C-5	118.0
C-9, C-10	183.1
C-4a, C-9a	136.2
C-5a, C-8a	123.6
OCH ₃	56.4

Data sourced from Berger, Y., & Castonguay, A. (1978).

¹H NMR (in CDCl₃)

Proton	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
H-2, H-7	7.35	d	8.0
H-3, H-6	7.65	t	8.0
H-4, H-5	7.80	d	8.0
OCH ₃	4.05	s	-

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Assignment
~1670	C=O (quinone) stretching
~1580, 1470	C=C (aromatic) stretching
~1280	C-O-C (aryl ether) stretching
~2950, 2840	C-H (methoxy) stretching

Ultraviolet-Visible (UV-Vis) Spectroscopy

Wavelength (λ _{max}) nm	Solvent
~255	Ethanol
~375	Ethanol

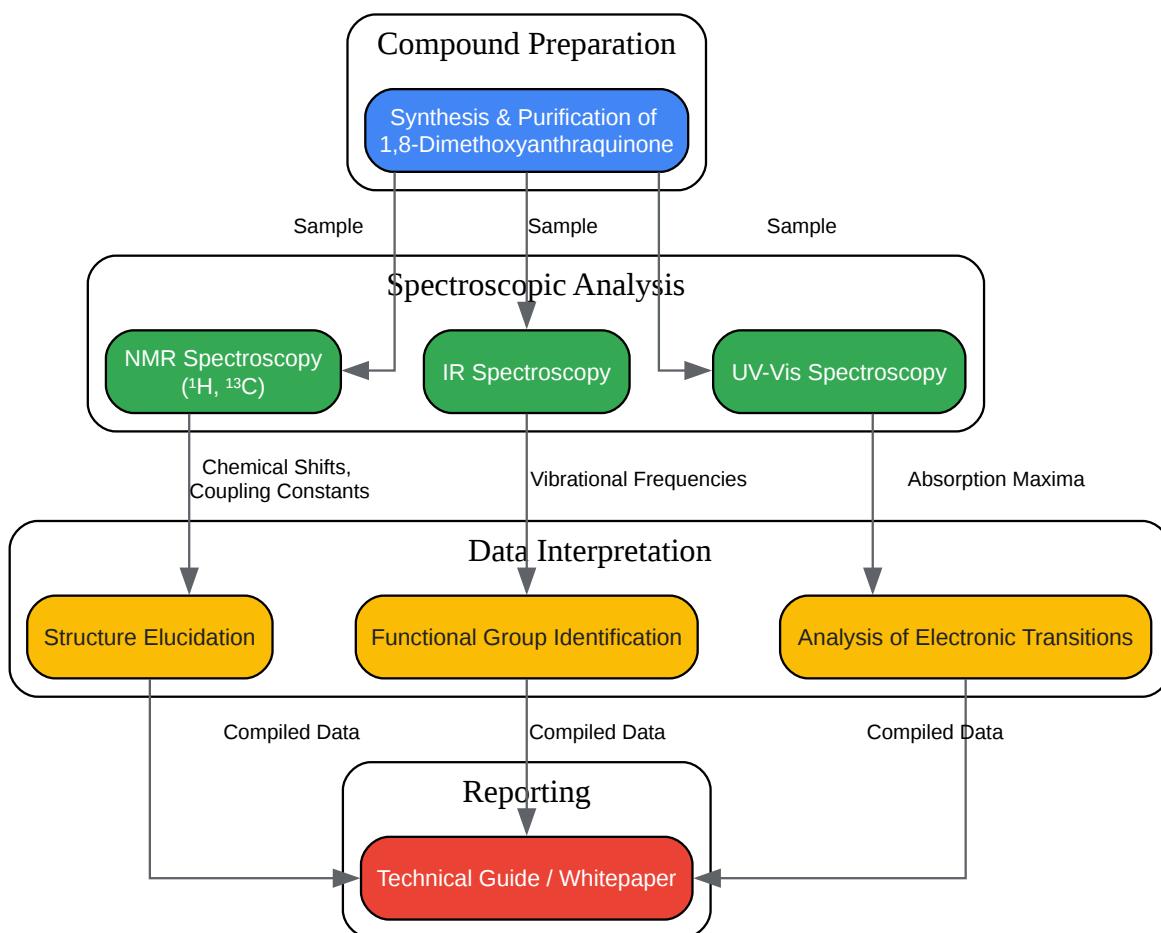
Experimental Protocols

The acquisition of high-quality spectral data is contingent upon meticulous experimental procedures. The following sections detail generalized protocols for obtaining the NMR, IR, and UV-Vis spectra of **1,8-dimethoxyanthraquinone**.

NMR Spectroscopy

A sample of **1,8-dimethoxyanthraquinone** is dissolved in deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard. The ¹H and ¹³C NMR spectra are then recorded on a high-field NMR spectrometer. For the ¹³C NMR spectrum, proton decoupling is employed to simplify the spectrum to a series of single lines for each unique carbon atom.

IR Spectroscopy


The IR spectrum of solid **1,8-dimethoxyanthraquinone** can be obtained using the potassium bromide (KBr) pellet method. A small amount of the finely ground compound is intimately mixed with dry KBr powder and pressed into a thin, transparent pellet. The pellet is then placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded.

UV-Vis Spectroscopy

A dilute solution of **1,8-dimethoxyanthraquinone** is prepared in a UV-transparent solvent, such as ethanol. The UV-Vis spectrum is recorded using a dual-beam spectrophotometer, with the pure solvent used as a reference. The instrument scans a range of ultraviolet and visible wavelengths, and the absorbance of the sample is measured at each wavelength to generate the spectrum.

Logical Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the comprehensive spectral analysis of an organic compound like **1,8-dimethoxyanthraquinone**.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectral Analysis of 1,8-Dimethoxyanthraquinone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b191110#1-8-dimethoxyanthraquinone-spectral-data-nmr-ir-uv-vis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com